molecular formula C4H9BF3O- B13341154 Trifluoro(3-methoxypropyl)borate

Trifluoro(3-methoxypropyl)borate

Cat. No.: B13341154
M. Wt: 140.92 g/mol
InChI Key: CIHLIWFITKZIFQ-UHFFFAOYSA-N
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Description

Trifluoro(3-methoxypropyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a trifluoroborate group attached to a 3-methoxypropyl chain, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoro(3-methoxypropyl)borate can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropylboronic acid with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The reaction typically occurs under mild conditions, resulting in the formation of the desired trifluoroborate compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Trifluoro(3-methoxypropyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trifluoro(3-methoxypropyl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can undergo hydrolysis to form boronic acids, which then participate in further transformations. The compound’s reactivity is influenced by the electronic and steric properties of the 3-methoxypropyl chain, allowing it to interact with a wide range of molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: Trifluoro(3-methoxypropyl)borate stands out due to its unique combination of a trifluoroborate group and a 3-methoxypropyl chain. This structure imparts distinct reactivity patterns and stability, making it a valuable reagent in synthetic chemistry. Its ability to participate in a wide range of reactions, including cross-coupling and substitution, sets it apart from other boron-containing compounds .

Properties

Molecular Formula

C4H9BF3O-

Molecular Weight

140.92 g/mol

IUPAC Name

trifluoro(3-methoxypropyl)boranuide

InChI

InChI=1S/C4H9BF3O/c1-9-4-2-3-5(6,7)8/h2-4H2,1H3/q-1

InChI Key

CIHLIWFITKZIFQ-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCOC)(F)(F)F

Origin of Product

United States

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